molecular formula C22H28N2O3 B4201348 2-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide

2-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide

Cat. No.: B4201348
M. Wt: 368.5 g/mol
InChI Key: UIQZAKXJNILHRO-UHFFFAOYSA-N
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Description

2-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide typically involves the condensation of 2-ethylhexanoic acid with 4-methoxyaniline, followed by the introduction of a benzoyl group. The reaction is usually carried out under mild conditions using a suitable catalyst to facilitate the formation of the amide bond. One common method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as the employment of recyclable catalysts and eco-friendly solvents, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of 2-[(2-ethylhexyl)amino]-N-(4-methoxyphenyl)benzene.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)benzamide: Lacks the 2-ethylhexanoyl group, resulting in different chemical and biological properties.

    2-[(2-ethylhexanoyl)amino]benzamide:

Uniqueness

2-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide is unique due to the presence of both the 2-ethylhexanoyl and methoxyphenyl groups, which confer specific chemical properties and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

2-(2-ethylhexanoylamino)-N-(4-methoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-6-9-16(5-2)21(25)24-20-11-8-7-10-19(20)22(26)23-17-12-14-18(27-3)15-13-17/h7-8,10-16H,4-6,9H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQZAKXJNILHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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